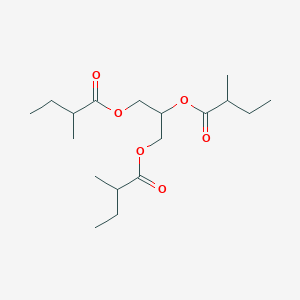
Propane-1,2,3-triyl tris(2-methylbutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triyl tris(2-methylbutanoate) is an organic compound that belongs to the class of esters It is formed by the esterification of propane-1,2,3-triol (glycerol) with 2-methylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-triyl tris(2-methylbutanoate) typically involves the esterification reaction between glycerol and 2-methylbutanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 90-100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Propane-1,2,3-triyl tris(2-methylbutanoate) can be scaled up by using large reactors equipped with efficient mixing and heating systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified by distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-triyl tris(2-methylbutanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and 2-methylbutanoic acid.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol and 2-methylbutanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Propane-1,2,3-triyl tris(2-methylbutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Propane-1,2,3-triyl tris(2-methylbutanoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release glycerol and 2-methylbutanoic acid, which can then participate in various metabolic pathways. The ester bonds in the compound allow it to act as a plasticizer, enhancing the flexibility and durability of materials.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triyl tris(2-methylacrylate): Similar ester structure but with different acid components.
Propane-1,2,3-triyl trisheptanoate: Another ester of glycerol with heptanoic acid.
Glyceryl tri(2-ethylhexanoate): Ester of glycerol with 2-ethylhexanoic acid.
Uniqueness
Propane-1,2,3-triyl tris(2-methylbutanoate) is unique due to its specific esterification with 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its applications in biodegradable polymers and potential therapeutic uses make it a compound of significant interest in various fields.
Properties
Molecular Formula |
C18H32O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,3-bis(2-methylbutanoyloxy)propyl 2-methylbutanoate |
InChI |
InChI=1S/C18H32O6/c1-7-12(4)16(19)22-10-15(24-18(21)14(6)9-3)11-23-17(20)13(5)8-2/h12-15H,7-11H2,1-6H3 |
InChI Key |
FXEHECPEGBUDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(COC(=O)C(C)CC)OC(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















